molecular formula C13H14N2O2S2 B13164216 3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B13164216
M. Wt: 294.4 g/mol
InChI Key: HHSHCXSUBOMWIV-FLIBITNWSA-N
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Description

3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a thiazolidine ring, an aminoethyl group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Varied products depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A similar compound with an aminoethyl group and a sulfonyl fluoride moiety.

    N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide: Another compound with a methylsulfanyl-substituted phenyl group.

Uniqueness

3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiazolidine ring and aminoethyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O2S2/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11/h2-5,8H,6-7,14H2,1H3/b11-8-

InChI Key

HHSHCXSUBOMWIV-FLIBITNWSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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